![molecular formula C7H13NO B13341947 5-Methyl-6-oxa-1-azaspiro[3.4]octane](/img/structure/B13341947.png)
5-Methyl-6-oxa-1-azaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-6-oxa-1-azaspiro[34]octane is a heterocyclic compound that features a spiro structure, which means it has two rings sharing a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-oxa-1-azaspiro[3.4]octane typically involves the annulation of cyclopentane and oxetane rings. One common method includes the use of readily available starting materials and conventional chemical transformations. For instance, the reaction of a suitable amine with an epoxide under controlled conditions can yield the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-6-oxa-1-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spiro compounds.
Wissenschaftliche Forschungsanwendungen
5-Methyl-6-oxa-1-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-6-oxa-1-azaspiro[3.4]octane involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, thereby modulating biological pathways. For example, it may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Oxa-6-azaspiro[3.4]octane
- 2-Oxa-6-azaspiro[3.4]octane
- 6-Oxa-2-azaspiro[3.4]octane
Uniqueness
5-Methyl-6-oxa-1-azaspiro[3.4]octane is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This differentiates it from other similar spiro compounds that lack this substituent .
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
8-methyl-7-oxa-1-azaspiro[3.4]octane |
InChI |
InChI=1S/C7H13NO/c1-6-7(2-4-8-7)3-5-9-6/h6,8H,2-5H2,1H3 |
InChI-Schlüssel |
FYULGUHJGHTGEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2(CCN2)CCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13341872.png)
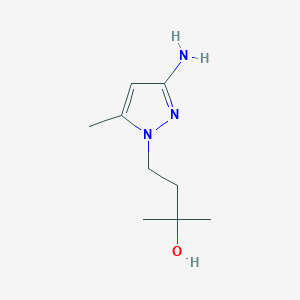
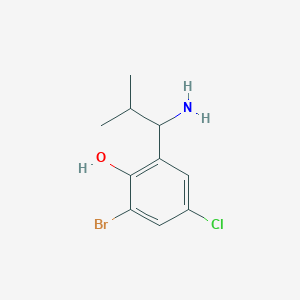
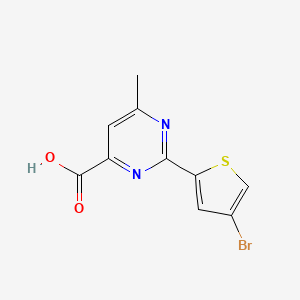

![4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13341896.png)
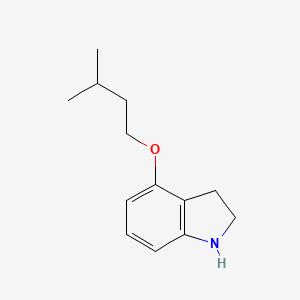
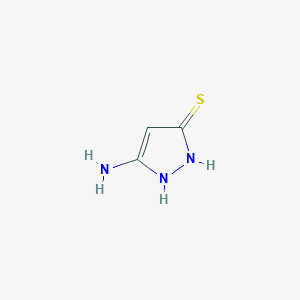
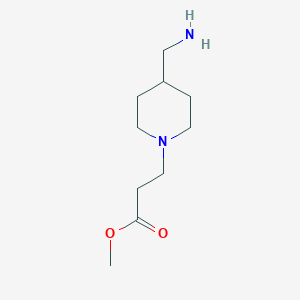
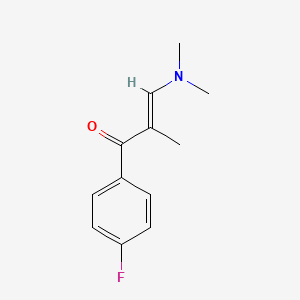
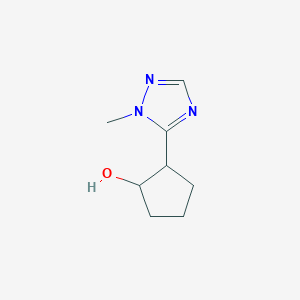

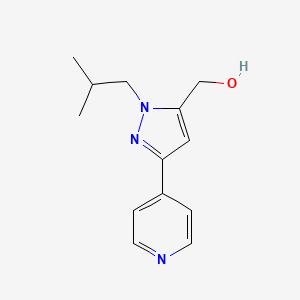
![2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13341942.png)
